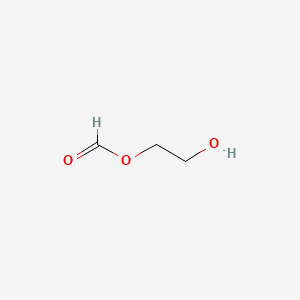

2-Hydroxyethyl formate

描述

Overview of 2-Hydroxyethyl Formate (B1220265) as an Organic Ester

2-Hydroxyethyl formate, also known as ethylene (B1197577) glycol monoformate, is an organic compound with the chemical formula C₃H₆O₃. siit.co It is structurally an ester derived from the reaction of formic acid and ethylene glycol. This compound is characterized by the presence of two functional groups: a hydroxyl (-OH) group and a formate ester group (-OCHO). siit.co This bifunctional nature imparts unique chemical properties, including solubility in polar solvents and reactivity in processes like esterification and transesterification. smolecule.com

Some key physical and chemical properties of this compound are presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethylene glycol monoformate, Glycol monoformate |

| CAS Number | 628-35-3 |

| Molecular Formula | C₃H₆O₃ |

| Molecular Weight | 90.08 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 180 °C |

| Density | Approximately 1.1839 g/cm³ |

| Solubility | Soluble in water and other polar organic solvents. siit.co |

The most common method for synthesizing this compound is through the direct esterification of formic acid with ethylene glycol, typically in the presence of an acid catalyst like sulfuric acid. siit.coagronomyegypt.com The reaction can be represented as:

HCOOH + HOCH₂CH₂OH → HCOOCH₂CH₂OH + H₂O siit.coagronomyegypt.com

Another synthetic route is the transesterification of methyl formate with ethylene glycol. siit.co

Significance of Bifunctional Esters in Modern Chemistry

Bifunctional esters, such as this compound, are organic molecules that possess two distinct functional groups. This dual functionality makes them highly versatile building blocks in organic synthesis and polymer chemistry. The presence of both an ester and a hydroxyl group in this compound allows it to participate in a wider range of chemical reactions compared to monofunctional compounds.

The significance of bifunctional esters in modern chemistry stems from their ability to:

Act as versatile intermediates: They can be used to synthesize a variety of other chemicals by selectively reacting one functional group while leaving the other intact for subsequent transformations. siit.cosmolecule.com For example, this compound can act as a precursor for ethylene carbonate, a component in lithium-ion batteries. smolecule.com

Serve as monomers in polymerization: The hydroxyl group can react with other monomers to form polyesters and other polymers, while the ester group can influence the properties of the final polymer, such as flexibility and adhesion. siit.co

Function as specialty solvents: Their ability to form hydrogen bonds and their polarity make them effective solvents for a range of compounds.

Enable the development of "green" chemical processes: Many bifunctional esters are biodegradable and exhibit low toxicity, making them attractive alternatives to more hazardous substances. smolecule.comhiyka.com

Scope and Objectives of Research on this compound

Research on this compound is driven by its potential applications across various fields of chemistry. The primary objectives of this research include:

Optimization of Synthesis Methods: Developing more efficient, cost-effective, and environmentally friendly methods for its production. This includes exploring novel catalysts, such as enzyme-catalyzed esterification, and process intensification techniques like the use of rotating packed bed reactors. agronomyegypt.com

Exploration of its Role in Organic Synthesis: Investigating its utility as a reagent, solvent, and precursor in the synthesis of valuable organic compounds, including pharmaceuticals and agrochemicals. siit.cosmolecule.com Its ability to undergo reactions like hydrolysis, oxidation, and nucleophilic substitutions is of particular interest. smolecule.com

Advancement in Polymer Chemistry: Utilizing this compound in the creation of new polymers and materials with tailored properties. This includes its use in producing biopolymer electrolytes for energy storage devices and as a component in coatings and paints to improve their stability and performance. siit.co

Investigation as a Green Solvent: Characterizing its properties as a biodegradable and low-toxicity solvent, which aligns with the principles of green chemistry. agronomyegypt.comhiyka.com Research in this area focuses on its application in various chemical processes to reduce environmental impact. hiyka.com

A summary of key research findings on the synthesis and applications of this compound is provided in the table below.

| Research Area | Key Findings |

| Synthesis | Synthesized via esterification of formic acid and ethylene glycol with an acid catalyst, achieving yields of around 85%. |

| Organic Synthesis | Serves as a reagent and solvent, and as a precursor for ethylene carbonate. smolecule.com |

| Polymer Chemistry | Used in the preparation of biopolymer electrolytes to enhance ionic conductivity. |

| Coatings | Acts as a solubilizer to improve the stability of paints and coatings. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQJDWBNQNAJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862322 | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

628-35-3 | |

| Record name | Glycol monoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol monoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycol monoformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Catalysis

Esterification Reactions of Ethylene (B1197577) Glycol and Formic Acid

The most common route to 2-Hydroxyethyl formate (B1220265) is the direct esterification of ethylene glycol with formic acid. smolecule.com This reaction involves the formation of an ester link between the carboxyl group of formic acid and one of the hydroxyl groups of ethylene glycol, with water as a byproduct. agronomyegypt.comvaia.com

Acid-Catalyzed Routes for 2-Hydroxyethyl Formate Synthesis

To facilitate the esterification process, an acid catalyst is typically employed. smolecule.com Sulfuric acid is a commonly used catalyst for this reaction. The synthesis involves reacting formic acid with ethylene glycol under acidic conditions to produce this compound.

The general reaction is as follows: HCOOH + HOCH₂CH₂OH ⇌ HCOOCH₂CH₂OH + H₂O agronomyegypt.com

This reaction is reversible, and the presence of a catalyst helps in achieving equilibrium faster. The catalyst protonates the carbonyl oxygen of the formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Optimization of Reaction Parameters for Yield Enhancement

Several parameters can be optimized to enhance the yield of this compound. Key factors include the molar ratio of reactants, reaction temperature, and reaction time.

Optimal conditions for the synthesis have been reported to involve a molar ratio of formic acid to ethylene glycol of 1:1.2. The reaction is typically carried out at a temperature range of 60–80°C for a duration of 4–6 hours, which can achieve a yield of approximately 85%. The use of rotating packed bed reactors (RPBRs) has been shown to improve mass transfer efficiency, potentially reducing the reaction time by 30% compared to traditional batch reactors.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Optimal Range/Value | Expected Yield |

|---|---|---|

| Molar Ratio (Formic Acid:Ethylene Glycol) | 1:1.2 | ~85% |

| Temperature | 60–80°C | ~85% |

| Reaction Time | 4–6 hours | ~85% |

| Catalyst | Sulfuric Acid | Not specified |

Minimization of Di-ester Formation and Other Side Reactions

A primary side reaction in the synthesis of this compound is the formation of the di-ester, ethylene glycol diformate. vaia.com This occurs when both hydroxyl groups of ethylene glycol react with formic acid.

To minimize the formation of this and other byproducts, controlled stoichiometry and temperature are crucial. Maintaining the optimal molar ratio of reactants helps to favor the formation of the mono-ester. Additionally, controlling the reaction temperature within the optimal range prevents further esterification to the di-ester. The removal of water as it is formed can also shift the equilibrium towards the desired product, further minimizing side reactions. agronomyegypt.com

Microwave-Assisted Synthesis of this compound

Recent advancements have explored the use of microwave-assisted synthesis to improve the efficiency and yield of this compound production. smolecule.com This method offers a "green" chemistry approach, often leading to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. rsc.orgmdpi.com

Microwave irradiation can accelerate the reaction by efficiently heating the polar reactants, such as the hydroxyl group of the alcohol. mdpi.com In some cases, ionic liquids like 2-hydroxyethylammonium formate have been used as catalysts in microwave-assisted synthesis, further enhancing the reaction rate and yield. researchgate.netnih.gov Studies have shown that microwave-assisted synthesis can be accomplished in under 20 minutes, a significant reduction from the hours required for conventional methods. nih.gov

Industrial-Scale Production Processes and Optimization

On an industrial scale, the production of this compound follows the fundamental principles of esterification, but with a strong emphasis on process optimization for efficiency and cost-effectiveness. agronomyegypt.com

Process Control and Parameter Optimization for Large-Scale Production

For large-scale production, precise control over reaction parameters is essential to maximize yield and purity while ensuring economic viability. This includes maintaining optimal temperature, pressure, and catalyst concentration.

Utilization of Rotating Packed Bed Reactors (RPBRs) for Enhanced Efficiency

The synthesis of this compound via the esterification of formic acid and ethylene glycol has been significantly improved through process intensification technologies, most notably the use of Rotating Packed Bed Reactors (RPBRs). RPBRs, also known as HiGee (High Gravity) reactors, represent a paradigm shift from conventional batch reactors. numberanalytics.com This technology employs centrifugal force, generated by rotating a packed bed at high speeds (typically 500-2000 rpm), to enhance mass transfer and reaction rates. numberanalytics.com

The core principle of an RPB involves creating a high-gravity environment where the liquid phase is forced through a porous packed medium, resulting in the formation of thin films and micro-droplets. numberanalytics.commdpi.com This dramatically increases the interfacial area between reactants and accelerates micromixing, overcoming the mass transfer limitations often encountered in traditional stirred-tank reactors. spinchem.comresearchgate.net For the synthesis of this compound, the application of RPBRs has been shown to enhance mass transfer efficiency, leading to a 30% reduction in reaction time compared to conventional batch reactors. This heightened efficiency not only boosts throughput but also reduces the energy consumption per unit of product, aligning with the objectives of green and sustainable chemical manufacturing. nationalcarboncapturecenter.com The compact design of RPBRs also results in a significantly smaller equipment footprint compared to traditional columns of equivalent capacity. nationalcarboncapturecenter.com

Comparison of Reactor Technologies for this compound Synthesis

| Parameter | Conventional Batch Reactor | Rotating Packed Bed Reactor (RPBR) | Advantage of RPBR |

|---|---|---|---|

| Driving Force | Mechanical Stirring / Gravity | Centrifugal Force (High Gravity) | Superior mixing and phase contact |

| Mass Transfer Rate | Moderate, can be limiting | Significantly enhanced | Faster reaction rates |

| Reaction Time | Standard duration | Reduced by up to 30% | Increased productivity |

| Equipment Size | Large | Compact, smaller footprint nationalcarboncapturecenter.com | Lower capital cost, less space required |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of industrial chemicals like this compound. The focus is on developing more environmentally benign processes by utilizing eco-friendly catalysts and reducing or eliminating the use of hazardous solvents.

Traditional synthesis of this compound relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. ajast.net Modern approaches prioritize the use of heterogeneous catalysts and recyclable homogeneous systems that mitigate these issues.

Brønsted acidic ionic liquids (BAILs) have emerged as highly effective and green catalysts for esterification reactions. ajast.netmdpi.com These catalysts exhibit high activity, comparable to sulfuric acid, but are non-volatile, thermally stable, and can be easily separated and reused for multiple reaction cycles. sioc-journal.cn Examples of such ionic liquids used for esterification include 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate (B86663) and N-(4-sulfonic acid)butyl triethyl ammonium (B1175870) hydrogen sulphate. ajast.net Another class of green catalysts includes solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and supported ionic liquids, which offer the advantages of easy separation by simple filtration and reduced reactor corrosion. ajast.netresearchgate.net Furthermore, heteropolyacids and their salts, particularly when immobilized or part of an ionic liquid structure, have shown great promise as efficient and recyclable catalysts for related transformations. mdpi.comrsc.org

A key goal in green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. For the synthesis of this compound and related esters, several strategies are being explored.

Solvent-free synthesis is an ideal approach where one of the reactants, typically in excess, can serve as the reaction medium. In some cases, ionic liquids can function as both the catalyst and the solvent, simplifying the process and reducing waste. organic-chemistry.org This approach has been successfully demonstrated in related condensation reactions, offering high yields, simple procedures, and an environmentally benign profile. organic-chemistry.orgresearchgate.net

When a solvent is necessary, the focus shifts to "green solvents." These are substances that are less hazardous to health and the environment than traditional solvents like benzene (B151609) or toluene. wikipedia.orggoogle.com For esterification and related reactions, dimethyl carbonate (DMC) has been used as a green solvent, offering good performance and improved environmental credentials. rsc.org Research is also ongoing into using other green solvents, such as those derived from biomass or supercritical fluids like CO2. wikipedia.orgtext2fa.ir An industrial method for producing ethylene glycol diformate has utilized a dual-solvent system of isopropyl formate and hexamethylene to lower reaction temperatures and shorten reaction times. google.com

Eco-friendly Catalytic Systems

Exploration of Novel Synthetic Pathways

Beyond optimizing the traditional esterification of ethylene glycol and formic acid, researchers are exploring novel synthetic routes and catalytic systems.

An intriguing area of research involves the use of 2-hydroxyethylamines (alkanolamines) as starting materials. The direct reaction of a 2-hydroxyethylamine, such as 2-aminoethanol (ethanolamine), with formic acid does not produce the ester this compound. Instead, a simple acid-base neutralization occurs to form the protic ionic liquid 2-hydroxyethylammonium formate . scispace.commdma.chresearchgate.net

This reaction is typically performed by adding formic acid dropwise to 2-hydroxyethylamine at low temperatures (~0 °C), followed by stirring at room temperature, yielding the ionic liquid in nearly quantitative amounts. scispace.commdma.ch This ionic liquid is a viscous, non-volatile substance with a very low melting point and is considered a "green" compound due to its high biodegradability and low toxicity. mdma.chsciendo.com While not a direct pathway to the target ester, the synthesis of 2-hydroxyethylammonium formate is significant because this ionic liquid is itself a highly effective catalyst and reaction medium for various organic transformations, embodying a novel green chemistry strategy. organic-chemistry.orgresearchgate.net

Ionic liquids (ILs), particularly task-specific Brønsted acidic ILs, are at the forefront of catalytic innovation for ester synthesis. ajast.netmdpi.com Their tunable properties, high thermal stability, and potential for recyclability make them superior alternatives to conventional acid catalysts. For the synthesis of esters, ILs act as proton donors, activating the carbonyl group of the carboxylic acid for nucleophilic attack by the alcohol, similar to the mechanism of mineral acids. mdpi.com

The ionic liquid 2-hydroxyethylammonium formate, synthesized as described in the previous section, has been identified as a cost-effective and task-specific promoter for condensation reactions. organic-chemistry.org It can function as both a catalyst and the reaction medium, facilitating reactions under mild, solvent-free conditions at room temperature. organic-chemistry.org Its ambiphilic nature allows it to perform a dual activation role, enhancing reaction efficiency. organic-chemistry.org Studies have demonstrated its reusability for several cycles without a significant loss of catalytic activity. organic-chemistry.orgresearchgate.net The use of such ILs simplifies product isolation and minimizes waste, representing a significant advancement in the green synthesis of esters and other fine chemicals.

Performance of 2-Hydroxyethylammonium Formate as a Recyclable Catalyst

Data from a representative study on the condensation of benzaldehyde (B42025) and nitromethane (B149229) to demonstrate catalyst reusability. organic-chemistry.org

| Reaction Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 92 |

Mechanistic Investigations of 2 Hydroxyethyl Formate Reactivity

Hydrolysis Pathways of 2-Hydroxyethyl Formate (B1220265)

Hydrolysis of 2-Hydroxyethyl formate involves the cleavage of the ester bond to yield ethylene (B1197577) glycol and formic acid. This reaction can be catalyzed by either acids or bases, with the kinetics following a pseudo-first-order behavior. At a neutral pH of 7 and a temperature of 25°C, the half-life for this hydrolysis is approximately 12 hours. The compound's stability is notably affected by pH, with hydrolysis being more pronounced in aqueous media with a pH below 4 or above 8.

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as the hydronium ion (H₃O⁺) in aqueous solutions. libretexts.orgpearson.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.comnumberanalytics.comstudysmarter.co.uk This results in the formation of a tetrahedral intermediate. youtube.comnumberanalytics.com

The solvent environment plays a crucial role in the kinetics of ester hydrolysis. The rate of hydrolysis is influenced by the polarity of the solvent and its ability to stabilize the transition state. For instance, computational studies using Density Functional Theory (DFT) have shown that solvent effects, when comparing water and ethanol, can alter the stabilization of the transition state by 15–20 kJ/mol.

In studies of base-catalyzed hydrolysis of esters in aqueous-organic solvent mixtures, such as water-dioxane, it has been observed that the specific rate constant decreases with the addition of the organic co-solvent. rjpn.org This is attributed to the different solvation of the initial and transition states. rjpn.org An increase in the concentration of the less polar organic solvent can lead to a decrease in the polarity of the reaction medium, which in turn affects the reaction rate. rjpn.org The activation energy can also change with solvent composition, indicating that the transition state is solvated to a different extent than the initial state. rjpn.org

Base-Catalyzed Hydrolysis Mechanisms

Oxidation Reactions of this compound

The presence of a primary alcohol group in this compound allows for its oxidation to form other valuable chemical compounds.

A key oxidation reaction of this compound is its conversion to glycolic acid. This transformation involves the oxidation of the primary hydroxyl group to a carboxylic acid. Glycolic acid is a useful chemical intermediate with applications in various industries, including cosmetics and as a monomer for biodegradable polymers. thuenen.deatamankimya.com The selective oxidation of the hydroxyl group without affecting the formate ester functionality is a key challenge.

Various oxidizing agents can be employed for the oxidation of primary alcohols like the one in this compound. Common examples include potassium permanganate (B83412) and hydrogen peroxide. The choice of oxidizing agent and the reaction conditions are critical for achieving high selectivity and yield of the desired product, glycolic acid.

In the broader context of oxidizing ethylene glycol (a parent compound of this compound) to glycolic acid, various catalytic systems have been explored. For instance, gold-based catalysts, particularly bimetallic catalysts like AuPt on a ceria support, have shown high activity and selectivity for this oxidation under mild, alkaline conditions. thuenen.de Electrocatalytic oxidation is another promising approach. Studies on the electro-oxidation of ethylene glycol have demonstrated the formation of glycolate (B3277807) (the conjugate base of glycolic acid) and formate. acs.orgmdpi.comnih.gov The selectivity towards glycolate or formate can be tuned by the choice of catalyst and reaction potential. acs.orgmdpi.comnih.gov For example, hollowed PtAg nanostructures have shown exceptional selectivity (up to 99.2%) for the conversion of ethylene glycol to glycolate. acs.org

Interactive Data Table: Hydrolysis and Oxidation of this compound

| Reaction Type | Catalyst/Reagent | Key Mechanistic Step | Products | Kinetic/Thermodynamic Feature | Reference |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₃O⁺) | Protonation of carbonyl oxygen | Ethylene glycol, Formic acid | Reversible equilibrium | pearson.com, libretexts.org, chemistrysteps.com |

| Base-Catalyzed Hydrolysis | Base (e.g., OH⁻) | Nucleophilic attack on carbonyl carbon | Ethylene glycol, Formate | Irreversible | chemistrysteps.com, youtube.com, studysmarter.co.uk |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, H₂O₂) | Oxidation of primary hydroxyl group | Glycolic acid | Dependent on agent and conditions |

Formation of Glycolic Acid via Oxidation

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich species (a nucleophile) attacking an electron-deficient center (an electrophile), resulting in the replacement of a leaving group. masterorganicchemistry.com In the context of this compound, substitution can occur through several mechanistic pathways, primarily dictated by its two functional groups. The compound can undergo substitution reactions where the formate group is replaced by other functional groups under acidic or basic conditions.

The reaction can proceed via two primary mechanisms:

S_N_1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. pressbooks.pub For 2-HEF, protonation of the formate's carbonyl oxygen under acidic conditions could facilitate the departure of the formic acid moiety, leaving behind a primary carbocation (or more likely, a protonated ethylene glycol cation). However, primary carbocations are generally unstable, making this pathway less favorable unless rearrangement to a more stable carbocation is possible, which is not the case here. pressbooks.pub

S_N_2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. spcmc.ac.in This pathway is typical for primary substrates like the ethyl group in 2-HEF. spcmc.ac.in An external nucleophile can attack the methylene (B1212753) carbon attached to the formate oxygen, with the formate ion acting as the leaving group. The rate of this reaction is sensitive to steric hindrance; as a primary ester, 2-HEF is a suitable substrate for S_N_2 reactions. spcmc.ac.in

Furthermore, the hydroxyl group within the 2-HEF molecule can act as an internal nucleophile. In a process known as intramolecular nucleophilic substitution, the hydroxyl group can attack the electrophilic formyl carbon, potentially leading to cyclic intermediates, although such reactions are more complex and depend heavily on reaction conditions. A more common intramolecular reaction for bifunctional molecules like 2-HEF involves the hydroxyl group attacking an activated carbon center within the same molecule to form a cyclic ether. pressbooks.pub

Transesterification Reactions

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This compound can participate in these reactions, which are typically catalyzed by an acid or a base. cymitquimica.com The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the formate ester.

The acid-catalyzed mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the formate group is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of another alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the oxygen of the original ethylene glycol group.

Elimination: The protonated ethylene glycol molecule is eliminated as a leaving group, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

In a practical application, 2-hydroxyethyl esters are synthesized via the transesterification of triglycerides (from sources like peanut oil) with ethylene glycol, using a catalyst such as K₂CO₃. atlantis-press.com While this reaction synthesizes a hydroxyethyl (B10761427) ester rather than starting with one, the underlying principles of ester exchange are the same. Similarly, the transesterification of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) with methanol (B129727) to produce dimethyl terephthalate (DMT) and ethylene glycol is a well-studied equilibrium reaction that highlights the reactivity of the hydroxyethyl ester group. polimi.it

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product 1 (New Ester) | Product 2 (Alcohol) | Reference |

|---|---|---|---|---|---|

| This compound | Methanol | Acid or Base | Methyl formate | Ethylene glycol | cymitquimica.com |

| Triglyceride (Peanut Oil) | Ethylene glycol | K₂CO₃ | 2-Hydroxyethyl ester (of fatty acid) | Glycerol | atlantis-press.com |

| Bis(2-hydroxyethyl) terephthalate | Methanol | Zinc acetate | Dimethyl terephthalate | Ethylene glycol | polimi.itresearchgate.net |

Formylation Reactions Using this compound

Formylation is the introduction of a formyl group (-CHO) into a molecule. This compound has the potential to act as a formylating agent, transferring its formyl group to a suitable nucleophile, such as an amine. smolecule.com The mechanism is analogous to N-formylation using other formylating agents like ethyl formate. tandfonline.com

The proposed mechanism for the N-formylation of a primary amine (R-NH₂) using 2-HEF is:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the 2-HEF's formate group.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethylene glycol moiety as the leaving group (in the form of its alkoxide, which is subsequently protonated).

Product Formation: The final product is an N-substituted formamide.

Compared to other common formylating agents, 2-HEF offers ethylene glycol as a byproduct, which is a relatively non-volatile and benign alcohol. The effectiveness of this reaction often depends on factors like the nucleophilicity of the amine and the reaction conditions. tandfonline.comnih.gov

| Formylating Agent | Leaving Group/Byproduct | Typical Conditions | Reference |

|---|---|---|---|

| This compound | Ethylene glycol | Dependent on substrate | smolecule.com |

| Formic acid | Water | Solvent-free, 60°C | tandfonline.com |

| Ethyl formate | Ethanol | Solvent-free, 60°C | tandfonline.com |

| Ammonium (B1175870) formate | Ammonia | Reflux in acetonitrile | nih.gov |

Interaction with Biological Molecules and Functional Groups

This compound can interact with various biological molecules and participate in biochemical transformations, often through the reactivity of its ester and hydroxyl functionalities. smolecule.com Its hydrolysis into ethylene glycol and formic acid is a key metabolic reaction. smolecule.com

Research indicates that this compound is involved in biochemical reactions that form oximes and hydrazones. These reactions occur through its interaction with molecules like hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄), respectively. The mechanism is a nucleophilic addition to the carbonyl group of the formate ester.

Oxime Formation: Hydroxylamine acts as a nucleophile, attacking the formyl carbon of 2-HEF. This is followed by the elimination of ethylene glycol to yield formohydroxamic acid (or its corresponding oxime tautomer).

Hydrazone Formation: Similarly, hydrazine attacks the formyl carbon, leading to the elimination of ethylene glycol and the formation of formylhydrazide.

These reactions highlight the role of 2-HEF as a carbonyl-containing compound capable of engaging with nitrogen-based nucleophiles in biological contexts.

Beyond simple hydrolysis, the structural motifs of 2-HEF are involved in more complex biochemical pathways. In enzymatic systems, the ester can be hydrolyzed to formate and ethylene glycol. For instance, studies with Candida boidinii formate dehydrogenase show that the enzyme can process the formate produced from the hydrolysis of such esters.

Furthermore, transformations involving the 2-hydroxyethyl group are seen in various biological systems. A notable example is the biocatalytic transformation of thiodiglycol (B106055), a structural analog, by the bacterium Alcaligenes xylosoxydans. dss.go.th In this pathway, the bacterium's dehydrogenase enzymes oxidize the terminal hydroxyethyl group of thiodiglycol first to [(2-hydroxyethyl)thio]acetic acid (HETA) and then to thiodiglycolic acid (TDGA). dss.go.th This demonstrates a plausible enzymatic pathway for the oxidation of the hydroxyl group in 2-HEF to yield corresponding carboxylic acids under biological conditions.

| Transformation | Reactant(s) | Key Enzyme/Organism | Product(s) | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | This compound, Water | Esterases (e.g., in hepatic models) | Formic acid, Ethylene glycol | |

| Oxidation of Hydroxyethyl Group (Analog) | Thiodiglycol | Alcaligenes xylosoxydans (Dehydrogenase) | [(2-hydroxyethyl)thio]acetic acid, Thiodiglycolic acid | dss.go.th |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Hydroxyethyl formate (B1220265) by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

1H NMR Analysis of 2-Hydroxyethyl Formate

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. Key resonances include a signal for the formate proton around δ 8.1 ppm and another for the hydroxyl-bearing ethylene (B1197577) group at approximately δ 4.2 ppm. The protons of the ethyl group typically appear as triplets, reflecting their coupling with adjacent methylene (B1212753) protons. The integration of these signals confirms the ratio of the different types of protons in the molecule.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Formate (-OCHO) | ~8.1 | Singlet |

| Methylene (-OCH₂-) | ~4.2 | Triplet |

| Methylene (-CH₂OH) | ~3.8 | Triplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

Note: Chemical shifts can vary depending on the solvent and concentration.

13C NMR Analysis of this compound

The ¹³C NMR spectrum offers complementary information, showing distinct peaks for each carbon atom in the this compound molecule. The carbonyl carbon of the formate group is typically the most deshielded, appearing at a high chemical shift. The two methylene carbons of the ethylene glycol moiety are also clearly distinguishable.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~161 |

| Methylene (-OCH₂-) | ~67 |

| Methylene (-CH₂OH) | ~60 |

Note: Data compiled from typical values for similar structures and may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by a strong absorption band for the C=O stretch of the ester group, typically observed around 1720 cm⁻¹. A broad O-H stretching band, indicative of the hydroxyl group and potential hydrogen bonding, appears in the region of 3400 cm⁻¹. Other significant peaks include C-H stretching vibrations and C-O stretching bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) |

| Alkane (C-H) | C-H Stretch | ~2900-3000 |

| Carbonyl (C=O) | C=O Stretch | ~1720 |

| Ester (C-O) | C-O Stretch | ~1100-1300 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is used to confirm the molecular weight and purity of this compound. nist.gov The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 90, corresponding to the molecular weight of the compound (90.08 g/mol ). nist.govnih.gov Fragmentation patterns can provide further structural information. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 91.038966 | 112.8 |

| [M+Na]⁺ | 113.02091 | 121.1 |

| [M-H]⁻ | 89.024414 | 112.2 |

| [M+NH₄]⁺ | 108.06551 | 135.8 |

| [M+K]⁺ | 128.99485 | 121.6 |

Data Source: Predicted using CCSbase. uni.lu

X-ray Diffraction (XRD) Studies of Related Compounds and Solid Systems

While X-ray diffraction (XRD) is primarily used for solid materials, it can provide valuable structural information for related compounds or when this compound is part of a solid system. For instance, studies on solid biopolymer electrolytes incorporating ammonium (B1175870) formate with 2-hydroxyethyl cellulose (B213188) have utilized XRD to analyze the amorphous and crystalline regions. tandfonline.com In such systems, the interaction between the components can be investigated, though this provides indirect information about the conformation of the formate moiety. tandfonline.com Single-crystal X-ray diffraction of related N-(2-hydroxyethyl) derivatives has been used to determine precise bond lengths and angles, as well as intermolecular interactions like hydrogen bonding. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal transitions of materials. nih.gov For this compound and related compounds, DSC can be used to determine properties such as the melting point and glass transition temperature. researchgate.net This information is vital for understanding the material's behavior at different temperatures. For example, in studies of related ionic liquids like 2-hydroxyethylammonium formate, DSC has been employed to determine melting temperatures. researchgate.netua.pt The technique measures the heat flow associated with phase transitions as a function of temperature, providing a detailed thermal profile of the substance. nih.govrsc.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Hydroxyethyl formate (B1220265), DFT studies are crucial for understanding its intrinsic reactivity, predicting reaction pathways, and analyzing the energetics of transition states.

Prediction of Nucleophilic Attack Pathways

DFT calculations are instrumental in identifying the most reactive sites within a molecule for nucleophilic attack. By calculating the distribution of electron density and related properties, researchers can predict how 2-Hydroxyethyl formate will behave in chemical reactions.

One key application is in the study of hydrolysis. DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to analyze the electronic properties of this compound. These studies reveal that the carbonyl carbon is the most electrophilic site, making it the primary target for nucleophilic attack. The calculated partial charge on this carbon is significantly positive, confirming its susceptibility to nucleophiles like water. This computational analysis identifies the nucleophilic attack on the carbonyl carbon as the rate-limiting step in the hydrolysis of the ester. researchgate.net The prediction of reactive sites can also be informed by analyzing Fukui functions, which quantify the change in electron density at a given point when the total number of electrons in the system changes, thereby identifying sites prone to electrophilic, nucleophilic, or radical attack. nih.gov

| Parameter | Method | Value/Finding | Significance |

| Partial Atomic Charge | DFT (B3LYP/6-311+G(d,p)) | Carbonyl Carbon: +0.43 e | Identifies the primary site for nucleophilic attack. |

| Reaction Pathway | DFT Analysis | Nucleophilic attack on the carbonyl carbon | Determined as the rate-limiting step in hydrolysis. researchgate.net |

Transition State Stabilization Analysis

Understanding the structure and energy of transition states is fundamental to explaining reaction rates. DFT calculations can model the transition state of reactions involving this compound, such as its hydrolysis or formation, and quantify the stabilizing or destabilizing effects of the surrounding environment.

| Studied Effect | Computational Method | Finding | Implication |

| Solvent Effects on TS | DFT | Transition-state stabilization is altered by 15–20 kJ/mol between water and ethanol. researchgate.net | Demonstrates the significant role of the solvent in reaction kinetics. |

| TS Geometry | DFT Optimization | A tetrahedral intermediate is formed during hydrolysis. | Confirms the mechanistic pathway involving a high-energy intermediate. nih.gov |

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. MD simulations can provide a detailed picture of the dynamic interactions of this compound in complex environments, such as at interfaces or with biological structures. Although specific MD simulation studies for this compound are not widely published, the established methodologies for similar small molecules provide a clear framework for how such investigations would be conducted.

Interfacial Behavior Studies

MD simulations are well-suited to explore the behavior of amphiphilic molecules like this compound at interfaces, such as the boundary between air and water. arxiv.orgrsc.org In such a simulation, a system would be constructed with a slab of water molecules, creating two air-water interfaces, and this compound molecules would be introduced.

The simulation would track the trajectories of all atoms over time, allowing for the analysis of several key properties. Researchers would analyze the density profile of this compound across the simulation box to determine its preferred location and orientation at the interface. It would be expected that the hydrophilic hydroxyl group orients towards the water phase, while the more hydrophobic formate and ethyl parts may have a preference for the air or interfacial region. arxiv.org The formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl oxygen groups and the surrounding water molecules would also be a key area of analysis. arxiv.org Such studies provide insight into how the molecule affects surface tension and the structure of water at the interface. brieflands.com

| Analysis | Expected Outcome for this compound | Purpose |

| Density Profile | Accumulation at the air-water interface. | To determine the surface activity and preferred location. |

| Molecular Orientation | Hydroxyl group oriented toward the water phase. | To understand the molecular arrangement at the interface. |

| Hydrogen Bond Dynamics | Analysis of H-bonds between the molecule and water. | To quantify the strength and lifetime of interfacial interactions. rsc.org |

| Effect on Surface Tension | Calculation of the change in surface tension of water. | To assess the surfactant-like properties of the molecule. brieflands.com |

Interaction with Model Biologic Membranes

To investigate how this compound might interact with biological systems, MD simulations can be used to model its behavior with a model cell membrane, such as a lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). researchgate.netmpg.de These simulations are crucial for predicting a molecule's ability to permeate cells or disrupt membrane structure.

In a typical setup, a pre-equilibrated POPC bilayer surrounded by water is placed in a simulation box, and one or more this compound molecules are added. acs.org Over the course of the simulation (nanoseconds to microseconds), the molecule's trajectory relative to the bilayer is monitored. Key analyses would include calculating the potential of mean force (PMF) to determine the free energy profile of the molecule as it crosses the membrane, identifying its preferred location (e.g., in the aqueous phase, at the lipid headgroup interface, or within the hydrophobic core), and observing its orientation. nih.gov Furthermore, the simulations would reveal the effect of the molecule on the membrane's structural properties, such as the area per lipid, bilayer thickness, and the order of the lipid acyl chains. nih.gov For instance, the interaction of the related ionic liquid, 2-hydroxyethylammonium formate, with a POPC membrane has been studied theoretically to assess its potential cytotoxicity. researchgate.net

| Analysis | Expected Outcome for this compound | Purpose |

| Free Energy Profile (PMF) | Energy barrier for membrane permeation. | To predict the likelihood and mechanism of passive diffusion across the membrane. |

| Location and Orientation | Preferred position within the bilayer (e.g., headgroup region). | To identify the primary interaction sites on the membrane. mpg.de |

| Effect on Membrane Structure | Changes in area per lipid, bilayer thickness, and lipid order parameters. | To assess the molecule's potential to disrupt or alter membrane integrity. nih.gov |

| Hydrogen Bonding | H-bond formation with lipid headgroups and water. | To characterize the specific intermolecular forces driving the interaction. |

Retrosynthesis Analysis via AI-Driven Platforms

| Parameter | AI Platform Finding | Details |

| Proposed Reaction | One-step esterification | The AI suggests a direct reaction between an acid and an epoxide/diol. |

| Precursors | Ethylene (B1197577) oxide and Formic acid | Readily available starting materials identified by the algorithm. researchgate.net |

| Route Feasibility Score | 92% | High confidence score indicates a high probability of success for the proposed synthetic route. researchgate.net |

Computational Prediction of Reactivity in Novel Environments

Computational modeling is instrumental in forecasting the chemical behavior of this compound under different conditions, providing insights that are crucial for its application and synthesis. These methods can identify reactive sites within the molecule, predict the thermodynamics and kinetics of potential reactions, and assess the influence of the surrounding environment.

One key area of investigation is the hydrolysis of the ester group, a common reaction for this class of compounds. Density functional theory (DFT) calculations, using the B3LYP functional and a 6-311+G(d,p) basis set, have been employed to study this process. These calculations reveal that the rate-limiting step of hydrolysis is the nucleophilic attack on the carbonyl carbon. The presence of different solvents significantly impacts this reaction. For instance, the transition-state stabilization energy for hydrolysis can be altered by 15–20 kJ/mol when the solvent is changed from water to ethanol, highlighting the environment's critical role in the molecule's reactivity.

Beyond specific reactions, computational methods can provide a broader map of the molecule's chemical susceptibility. Reactivity descriptors derived from DFT, such as Fukui functions and Mulliken atomic charges, can pinpoint the regions of the molecule most susceptible to nucleophilic, electrophilic, or radical attack. wu.ac.th For this compound, such analyses would identify the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atoms in both the hydroxyl and ester groups.

Furthermore, computational approaches can determine the activation energies for various potential transformations by locating the transition state structures. unicamp.br This allows for a quantitative prediction of reaction rates and helps to elucidate reaction mechanisms, such as those involved in its oxidation to glycolic acid or its use in transesterification reactions.

Investigation of Hydrogen Bonding Dynamics

The dual-functional nature of this compound, containing both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (carbonyl and hydroxyl oxygens), makes its interaction through hydrogen bonds a critical aspect of its behavior. Molecular dynamics (MD) simulations, both classical and ab initio (AIMD), are powerful techniques used to explore the complex and dynamic nature of these interactions. rsc.orgacs.org

While specific MD studies on pure this compound are not extensively documented, research on the closely related protic ionic liquid, 2-hydroxyethylammonium formate, provides significant methodological insights. researchgate.netnih.govacs.org In these studies, computational techniques are used to analyze the structure and dynamics of the hydrogen bond network. Key analytical tools include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. For this compound, RDFs can reveal the average distances and coordination numbers between the hydroxyl hydrogen and the oxygen atoms of neighboring molecules, quantifying the structure of the liquid. researchgate.netnih.gov

Hydrogen Bond Autocorrelation Functions: These functions are calculated to understand the stability and lifetime of hydrogen bonds. researchgate.net By analyzing continuous and intermittent autocorrelation functions, researchers can determine how long a specific hydrogen bond persists, providing a dynamic picture of the interactions. nih.govacs.org

Ab initio molecular dynamics (AIMD) simulations can further validate and refine these findings by calculating forces directly from electronic structure theory, offering a more accurate description of interactions, particularly the intermolecular stretching mode of the hydrogen bond itself. rsc.orgrsc.org These simulations can predict how this compound molecules would arrange themselves in a pure liquid and in solutions, forming transient intramolecular and intermolecular hydrogen bonds that influence its physical properties like viscosity and boiling point.

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Influences molecular conformation and stability. |

| Intermolecular (Self-association) | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) of another molecule | Key interaction in the pure liquid, forming dimers and larger clusters. |

| Intermolecular (Self-association) | Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) of another molecule | Contributes to the extended hydrogen-bond network. |

| Intermolecular (with Solvents) | Hydroxyl (-OH) | Acceptor site on solvent (e.g., water oxygen) | Governs solubility and behavior in protic solvents. |

| Intermolecular (with Solvents) | Donor site on solvent (e.g., water hydrogen) | Carbonyl or Hydroxyl Oxygens | Governs solubility and behavior in protic solvents. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the fundamental electronic structure of this compound, which in turn dictates its stability, reactivity, and spectroscopic properties. google.comnih.gov Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between computational cost and accuracy. wu.ac.th

Calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. More advanced analyses probe the electronic distribution and energy levels within the molecule. For instance, DFT calculations (B3LYP/6-311+G(d,p)) have shown that the carbonyl carbon in this compound carries a significant positive partial charge of +0.43 e, confirming its susceptibility to nucleophilic attack.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity.

These quantum chemical parameters provide a detailed electronic profile of the molecule.

| Parameter | Description | Significance for Reactivity & Stability |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity toward electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Represents chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. dergipark.org.tr |

| Dipole Moment (µ) | Measure of the net molecular polarity. | Influences intermolecular forces, solubility in polar solvents, and interactions with external electric fields. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electrophilic (positive charge) and nucleophilic (negative charge) sites within the molecule. wu.ac.th |

Applications and Research Frontiers

Role in Organic Synthesis as a Reagent and Solvent

In the realm of organic chemistry, 2-Hydroxyethyl formate (B1220265) serves as both a valuable intermediate and a reaction medium. agronomyegypt.com Its utility stems from its dual functional groups, which allow it to participate in a range of chemical transformations and to dissolve a variety of compounds. smolecule.com

2-Hydroxyethyl formate has been identified as a precursor for the synthesis of ethylene (B1197577) carbonate. smolecule.com Ethylene carbonate is a critical component of electrolytes in lithium-ion batteries, valued for its high polarity and ability to dissolve lithium salts, thus facilitating ion transport. tandfonline.comtandfonline.com Research has explored the conversion of this compound to ethylene carbonate, positioning it as a potential building block in the production of high-performance battery electrolytes. smolecule.com In some catalytic processes, such as the hydrogenation of ethylene carbonate, this compound has been detected as a reaction intermediate, underscoring the chemical relationship between the two compounds. researchgate.net

The chemical structure of this compound makes it an effective solvent for various organic reactions, including nucleophilic substitutions and esterifications. agronomyegypt.com Its ability to dissolve a range of reactants facilitates these transformations. The presence of both a hydroxyl group and an ester group allows it to engage in hydrogen bonding and dipole-dipole interactions, contributing to its solvent capabilities. It is considered a suitable medium for reactions where polarity and the ability to stabilize charged intermediates are important. rsc.org Furthermore, it can participate directly in esterification and transesterification reactions. siit.co

Precursor to Ethylene Carbonate for Lithium-Ion Batteries

Applications in Polymer Chemistry and Materials Science

The compound is increasingly utilized in polymer science and materials engineering, where it contributes to the development of advanced materials, particularly for energy applications. agronomyegypt.com Its role often involves modifying the properties of polymer matrices to enhance their functional performance.

This compound has been investigated for its use in the preparation of biopolymer electrolytes, which are of interest for energy storage devices like batteries and supercapacitors. These solid biopolymer electrolytes (SBEs) are being developed to overcome the drawbacks of traditional liquid electrolytes, such as leakage, flammability, and toxicity. tandfonline.comtandfonline.com In one area of research, biopolymer systems using 2-Hydroxyethyl Cellulose (B213188) (a cellulose derivative) as a polymer host are doped with an ionic salt, like Ammonium (B1175870) Formate, to create a solid, flexible, and ionically conductive film. tandfonline.comtandfonline.com While distinct from free this compound, the hydroxyl and formate moieties are central to the functionality.

A key function of this compound in polymer electrolytes is to enhance ionic conductivity. It acts as a plasticizer and solubilizer, interacting with the polymer matrix to increase the amorphous (non-crystalline) regions within the polymer structure. This increase in the amorphous phase is crucial as it facilitates the movement of ions, thereby improving the material's ionic conductivity. tandfonline.comtandfonline.com Studies on related systems, such as 2-Hydroxyethyl cellulose doped with ammonium formate, have demonstrated that increasing the concentration of the ionic dopant enhances the amorphous nature of the polymer and significantly boosts ionic conductivity. tandfonline.comtandfonline.com In one such study, the highest ionic conductivity achieved was 2.40 × 10⁻³ S/cm with the addition of 40 wt.% of Ammonium Formate. tandfonline.comtandfonline.com

Table 1: Effect of Ammonium Formate (AF) Concentration on Ionic Conductivity in 2-Hydroxyethyl Cellulose (2-HEC) Based Biopolymer Electrolytes

| Sample Composition | Ionic Conductivity (S/cm) at Room Temperature |

| 2-HEC + 5 wt.% AF | Data not available in provided sources |

| 2-HEC + 10 wt.% AF | Data not available in provided sources |

| 2-HEC + 15 wt.% AF | Data not available in provided sources |

| 2-HEC + 20 wt.% AF | Data not available in provided sources |

| 2-HEC + 25 wt.% AF | Data not available in provided sources |

| 2-HEC + 30 wt.% AF | Data not available in provided sources |

| 2-HEC + 35 wt.% AF | Data not available in provided sources |

| 2-HEC + 40 wt.% AF | 2.40 × 10⁻³ |

| 2-HEC + 45 wt.% AF | Conductivity decreases beyond 40 wt.% |

| Source: tandfonline.comtandfonline.com |

This compound serves as an intermediate in the manufacturing of various polymers and resins. agronomyegypt.comsiit.co It is utilized in the production of polyesters and alkyd resins, where its bifunctionality is advantageous. siit.co The hydroxyl group can react with carboxylic acids or their derivatives, while the ester group can undergo transesterification, allowing it to be incorporated into polymer chains. siit.co Its inclusion in these formulations can improve properties such as flexibility, durability, and adhesion, which is particularly important in the paint and coatings industry. agronomyegypt.comsiit.co

Enhancing Ionic Conductivity in Polymer Matrices

Pharmaceutical and Biomedical Applications

This compound (2-HEF) is a compound of growing interest in the pharmaceutical and biomedical fields due to its unique chemical properties, including its dual ester and hydroxyl functional groups. These characteristics make it a versatile molecule for various applications, from enhancing drug delivery to serving as a foundational component in the synthesis of new therapeutic agents.

The solubility characteristics of this compound have led to research into its potential for use in drug delivery systems. Formulations incorporating the compound have been studied for their ability to improve the solubility and modify the release profiles of certain drugs. The challenge of poor water solubility is a significant hurdle in pharmaceutical development, as it can limit a drug's bioavailability. upertis.ac.id Technologies that enhance solubility are therefore critical. upertis.ac.id While specific data on 2-HEF-based commercial drug delivery systems is limited, its properties are analogous to other biocompatible polymers and hydrogels used for this purpose. The principle involves creating a matrix that can effectively disperse a poorly soluble drug, thereby increasing the surface area for dissolution and potentially leading to a more controlled and sustained release. mdpi.commdpi.com Research indicates that formulations containing this compound are candidates for such pharmaceutical applications, aiming to improve how drugs are administered and absorbed.

Table 1: Illustrative Impact of a Solubilizing Excipient on Drug Release Profile

| Time (Hours) | Drug Release from Standard Formulation (%) | Drug Release from Formulation with Solubilizing Excipient (%) |

|---|---|---|

| 1 | 15 | 30 |

| 2 | 25 | 55 |

| 4 | 40 | 80 |

| 8 | 60 | 95 |

| 12 | 70 | 99 |

This table provides a conceptual representation of how a solubilizing agent, a role explored for this compound, can enhance the release rate of a poorly soluble drug.

In the realm of medicinal chemistry, this compound serves as a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). siit.comallakchemicals.com The synthesis of APIs is often a complex, multi-step process that relies on versatile and reactive chemical intermediates. The bifunctional nature of 2-HEF, possessing both a hydroxyl and a formate group, allows it to participate in a variety of essential chemical reactions. It is utilized as a reagent and solvent in organic synthesis, proving suitable for reactions such as nucleophilic substitutions and esterifications which are foundational in constructing the complex molecular architectures of modern pharmaceuticals. Its role as an intermediate is crucial in producing other chemicals that may, in turn, be used in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Table 2: Synthetic Reactions Involving this compound in API Synthesis

| Reaction Type | Role of this compound | Potential Application in API Synthesis |

|---|---|---|

| Esterification | Reactant with a carboxylic acid | Introduction of a hydroxyethyl (B10761427) ester group. |

| Transesterification | Ester source | Modification of existing ester-containing molecules. |

| Nucleophilic Substitution | Substrate (reacting at the hydroxyl group) | Attachment of the 2-formoxyethyl moiety to a larger molecule. |

Research has begun to explore the interactions of this compound at the cellular level. Studies suggest the compound can influence cellular processes, potentially affecting cell signaling pathways and gene expression. When introduced into biological systems, its ester bond can undergo hydrolysis, breaking the molecule down into its constituent parts: ethylene glycol and formic acid. smolecule.com These metabolites themselves play significant roles in biological systems. smolecule.com

Formate is a known intermediate in one-carbon metabolism, a critical set of biochemical reactions necessary for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential molecules. researchgate.net The metabolic pathways involving 2-HEF and its byproducts are an area of ongoing investigation to fully understand its degradation and interaction with cellular systems. Some research has also investigated the cytotoxic effects of the compound on certain cell lines, indicating it can induce apoptosis in specific macrophage cells through mechanisms that involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

Building Block for Active Pharmaceutical Ingredients (APIs)

Industrial Chemical Applications

Beyond its biomedical potential, this compound is a significant compound in various industrial chemical processes. Its utility as both a specialized solvent and a reactive intermediate makes it valuable in the manufacturing of coatings, paints, and other specialty chemicals.

In the coatings and paints industry, this compound functions effectively as a solubilizer. It is added to formulations to improve the solubility and stability of various components. This property is critical for enhancing the performance and longevity of protective coatings designed to withstand environmental factors. The mechanism behind its effectiveness lies in its ability to form hydrogen bonds with other molecules, which makes it an efficient plasticizer and solubilizer. In this role, it helps to ensure that the components of the paint or coating remain well-dispersed, preventing separation and ensuring a uniform application and finish. Its properties contribute to the flexibility, durability, and adhesion of the final coating. siit.co

This compound is a versatile intermediate used in the manufacture of a range of specialty chemicals. siit.cosmolecule.com Its dual functional groups allow it to be a starting point for various chemical transformations. One notable application is its use as a precursor in the synthesis of ethylene carbonate, a compound that can be used as an electrolyte component in lithium-ion batteries. smolecule.com It also serves as a chemical intermediate in the production of resins and polymers, where it contributes to the final material's desired properties. siit.co As a reagent in organic synthesis, it is involved in reactions that produce a variety of other valuable chemicals.

Table 3: Examples of Chemicals Produced Using this compound

| Product | Role of this compound | Industry Application of Product |

|---|---|---|

| Ethylene Carbonate | Precursor | Lithium-ion batteries, Fuel additives smolecule.com |

| Polyesters, Alkyd Resins | Intermediate | Paints, Coatings siit.co |

Coatings and Paints as a Solubilizer

Environmental Impact and Sustainability Research

The environmental profile of this compound is a significant area of contemporary research, focusing on its lifecycle and its role in promoting greener industrial practices.

Research indicates that this compound is a biodegradable compound, a characteristic that enhances its profile as an environmentally conscious chemical. smolecule.com Studies have shown that it breaks down into less harmful substances, namely ethylene glycol and formic acid. smolecule.comsiit.co This degradation process is a key factor in its environmental assessment, as it prevents long-term persistence in ecosystems. siit.co Some research highlights that the compound decomposes at a significantly faster rate than many traditional solvents, positioning it as a favorable alternative in green chemistry applications.

Table 1: Environmental Characteristics of this compound and Related Compounds

| Compound | Finding | Source |

|---|---|---|

| This compound | Exhibits low toxicity and is biodegradable. | smolecule.com |

| This compound | Decomposes into ethylene glycol and formic acid. | siit.co |

| This compound | Decomposes faster than traditional solvents. | |

| (2-Hydroxyethyl)ammonium lactate | Shows a high biodegradation level of 95%. | scirp.org |

| Primary fatty amine ethoxylates | Considered readily biodegradable. | europa.eu |

The application of this compound is increasingly aligned with the principles of sustainable industrial chemistry. agronomyegypt.com Its biodegradability and low toxicity are key attributes that make it a potential green solvent. agronomyegypt.com Furthermore, it serves as a valuable intermediate in the synthesis of other important chemicals, contributing to more sustainable production pathways. smolecule.comagronomyegypt.com For example, it is a precursor for ethylene carbonate, which has applications as a fuel additive and as an electrolyte component in lithium-ion batteries.

The sustainability of this compound is also linked to its production methods. The conventional synthesis involves the esterification of ethylene glycol and formic acid. siit.coagronomyegypt.com Research is actively exploring the use of bio-based sources for these raw materials to reduce the reliance on petrochemicals. agronomyegypt.com Other innovative and sustainable approaches being investigated include enzyme-catalyzed esterification, which proceeds under milder conditions and generates less waste, and the use of continuous flow reactors to improve efficiency and safety. agronomyegypt.com These advancements in synthesis, coupled with its application as a building block for biodegradable polymers, underscore its growing importance in creating environmentally benign industrial processes. agronomyegypt.com

Biodegradability Studies

Catalytic Applications in Organic Transformations

While this compound itself is primarily used as a reagent or solvent, its derivative, 2-hydroxyethylammonium formate, has emerged as a significant catalyst in organic synthesis.

This compound functions as a versatile building block and solvent in various organic reactions. smolecule.com Its bifunctional nature, containing both a hydroxyl and an ester group, allows it to participate in diverse chemical transformations. It is used as an intermediate in the production of materials such as polyesters and alkyd resins, where its structure contributes to the flexibility and durability of the final products. siit.co

The compound can undergo hydrolysis to its constituent parts, formic acid and ethylene glycol, and can also participate in esterification and transesterification reactions. siit.co Its utility as a solvent is due to its ability to dissolve a range of compounds, making it suitable for facilitating reactions like nucleophilic substitutions.

2-Hydroxyethylammonium formate ([H₃N⁺–CH₂–CH₂–OH][HCOO⁻]) is recognized as a task-specific ionic liquid (IL) that functions as a cost-effective, recyclable, and environmentally friendly catalyst. organic-chemistry.org Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure and reusability. 2-Hydroxyethylammonium formate is prepared through a simple neutralization reaction between 2-hydroxyethylamine and formic acid.

This ionic liquid has proven to be an efficient promoter and reaction medium for a variety of organic transformations, often proceeding under solvent-free conditions at room temperature. organic-chemistry.orgcdnsciencepub.com Its catalytic action is frequently attributed to its ability to perform dual activation; for instance, in the synthesis of β-nitrostyrenes, it protonates aldehydes while also generating nitro enolates. organic-chemistry.org

Key catalytic applications include:

Synthesis of β-Nitrostyrenes: It effectively catalyzes the condensation of nitroalkanes with various aldehydes, producing β-nitrostyrenes in high yields (80-97%) without the need for hazardous organic solvents or toxic catalysts. organic-chemistry.org

Synthesis of Pyrazolo[1,2-a] smolecule.comorganic-chemistry.orgtriazole-1,3-diones: It acts as a mild basic ionic liquid catalyst in the three-component reaction of arylaldehydes, 4-phenylurazole, and malononitrile (B47326) under solvent-free conditions.

Synthesis of Arylalkylidene Rhodanines: It promotes the Knoevenagel condensation of carbonyl compounds with rhodanine, affording high yields under solvent-free conditions. cdnsciencepub.com

Synthesis of Substituted Imidazoles: When grafted onto magnetic nanoparticles, it serves as a heterogeneous catalyst for the one-pot condensation of benzil, aldehydes, and ammonium acetate, allowing for easy separation and reuse of the catalyst. lookchem.com

Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives: It is used as a reusable basic ionic liquid catalyst in a four-component condensation reaction, offering excellent yields and short reaction times. researchgate.net

The reusability of 2-hydroxyethylammonium formate is a significant advantage, as it retains its catalytic activity over several reaction cycles, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net

Table 2: Catalytic Applications of 2-Hydroxyethylammonium Formate